N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-11(7-17(2)16-9)6-15-14(18)10-3-4-12-13(5-10)20-8-19-12/h3-5,7H,6,8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMDPCXITUBABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with benzo[d][1,3]dioxole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The benzodioxole-5-carboxamide scaffold is shared among several derivatives, differing in the substituents on the amide nitrogen. Below is a detailed structural and functional comparison:
Key Observations:
- Electronic Effects : Electron-donating groups (e.g., methoxy in HSD-2) increase solubility, while electron-withdrawing groups (e.g., CF₃ in IIc) enhance metabolic stability .
- Lipophilicity : Alkyl chains (S807) or pyrazole-methyl groups (target compound) improve membrane permeability .
- Synthetic Yields : Pyrazole-containing analogs (e.g., 3a–3p) show moderate yields (62–71%), suggesting steric challenges in amidation .
Table 2: Pharmacological and Functional Properties
Notable Findings:
- S807 undergoes rapid oxidative metabolism in human and rat liver microsomes, suggesting short half-life .
- IIc ’s hypoglycemic effect is comparable to standard antidiabetic agents, highlighting the benzodioxole scaffold’s versatility .
Physicochemical and Spectral Data
Table 3: Analytical Characteristics
Toxicological and Metabolic Profiles
- S807: No genotoxicity in Ames tests; safe for food applications at low concentrations .
- Pyrazole Analogs (3a–3p): Limited toxicity data, but chlorine substituents (e.g., 3b) may require careful handling .
Q & A
Q. What are the optimal synthetic routes for N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the pyrazole and benzo[d][1,3]dioxole moieties. A common approach is nucleophilic substitution or amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt). For example, analogous compounds are synthesized by reacting activated carboxylic acid derivatives (e.g., acid chlorides) with amine-functionalized pyrazoles under inert atmospheres .
- Purity Control : Use column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity via HPLC (>95%) and NMR (absence of extraneous peaks in and spectra) .
Q. How can the molecular structure of this compound be unambiguously confirmed?
- Methodological Answer :
- X-ray crystallography : Resolve single crystals grown via slow evaporation (e.g., in DCM/hexane). Use SHELXL for refinement to determine bond lengths/angles and verify stereochemistry .
- Spectroscopy : -NMR (e.g., δ 6.8–7.2 ppm for benzo[d][1,3]dioxole protons) and -NMR (carbonyl C=O at ~165–170 ppm). HRMS (ESI+) for molecular ion confirmation .
Q. What are the key physicochemical properties influencing its biological activity?
- Methodological Answer :
- Lipophilicity : Calculated logP (e.g., ~2.5–3.5 via ChemAxon) impacts membrane permeability. Experimental determination via shake-flask method (octanol/water partition) .
- Solubility : Assess in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) to rule out assay-specific artifacts .
- Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., kinases) to validate binding modes and identify conformational flexibility .
- Metabolic Stability : Test in liver microsomes to assess if rapid metabolism (e.g., CYP450-mediated oxidation) reduces apparent activity in cell-based assays .
Q. What strategies can optimize the compound’s metabolic stability without compromising target affinity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to block oxidative demethylation. Monitor via LC-MS metabolite profiling .
- Isosteric Replacement : Replace labile methyl groups with deuterated analogs or cyclopropyl moieties to slow CYP450 metabolism .
Q. How to design experiments to probe its mechanism of action in complex biological systems?
- Methodological Answer :
- Proteomics : Use affinity pull-down assays with biotinylated analogs to identify binding partners in cell lysates .
- CRISPR Screening : Perform genome-wide knockout screens to pinpoint synthetic lethal genes, revealing downstream pathways .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100 ns trajectories to predict off-target effects .
Data Analysis & Experimental Design
Q. How should researchers address low reproducibility in crystallographic data for this compound?
- Methodological Answer :
- Crystallization Optimization : Screen >500 conditions (e.g., PEG/Ion screens) using robotic liquid handlers. Add cryoprotectants (e.g., glycerol) to improve diffraction quality .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals. Validate with R-factor convergence (<5% difference between R₁ and wR₂) .
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes. Report 95% confidence intervals .
- Outlier Detection : Use Grubbs’ test (α=0.05) to exclude aberrant data points from replicates (n≥3) .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
